4-Nitrosomethylaminopyridine

Catalog No.
S564339
CAS No.
16219-99-1
M.F
C6H7N3O
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrosomethylaminopyridine

CAS Number

16219-99-1

Product Name

4-Nitrosomethylaminopyridine

IUPAC Name

N-methyl-N-pyridin-4-ylnitrous amide

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C6H7N3O/c1-9(8-10)6-2-4-7-5-3-6/h2-5H,1H3

InChI Key

CNXCLASNZDZCBC-UHFFFAOYSA-N

SMILES

CN(C1=CC=NC=C1)N=O

Synonyms

4-nitrosomethylaminopyridine, N-nitroso-N-methyl-4-aminopyridine

Canonical SMILES

CN(C1=CC=NC=C1)N=O

4-Nitrosomethylaminopyridine is a chemical compound with the molecular formula C₆H₇N₃O and a CAS number of 16219-99-1. It features a nitroso group attached to a methylamino-pyridine structure, which contributes to its reactivity and biological properties. The compound is characterized by its unique nitrogen-containing heterocycle, which plays a significant role in various

There's no current research suggesting a specific mechanism of action for 4-Nitrosomethylaminopyridine in biological systems.

  • As with any unknown compound, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • The presence of the nitro group suggests it might be an oxidizer, requiring proper handling and storage away from flammable materials.

Metabolism

  • Comparative studies: Researchers have compared the metabolism of 4-NMAP with its isomers, 2-nitrosomethylaminopyridine (2-NMAP) and 3-nitrosomethylaminopyridine (3-NMAP). These studies revealed significant differences in the metabolic pathways of these isomers, with 2-NMAP exhibiting a higher potential for activation and subsequent carcinogenicity compared to 4-NMAP [, ].
  • In vitro studies: These studies conducted in a controlled environment using isolated components like liver microsomes have shown that 4-NMAP undergoes deactivating processes like denitrosation and N-oxide formation to a greater extent than its carcinogenic isomer, 2-NMAP [].
  • In vivo studies: Studies involving live animals have confirmed the findings from in vitro experiments. When administered to rats, 4-NMAP primarily remained unchanged or underwent deactivating metabolisms, while its carcinogenic counterpart, 2-NMAP, was metabolized to potentially harmful compounds [].

  • N-nitrosation: This compound can react with various amines to form N-nitrosamines, which are significant in toxicology due to their potential carcinogenicity .
  • Electrophilic substitution: The presence of the nitroso group makes it susceptible to electrophilic attack, allowing for further derivatization and the formation of various substituted derivatives .
  • Denitrosation: Under acidic conditions, 4-nitrosomethylaminopyridine can undergo denitrosation, yielding the corresponding secondary amine .

4-Nitrosomethylaminopyridine exhibits notable biological activities:

  • Carcinogenic potential: As an N-nitrosamine, it has been associated with carcinogenic effects in various studies. Its ability to form DNA adducts is a mechanism through which it may exert its carcinogenic effects .
  • Antimicrobial properties: Some studies suggest potential antimicrobial activity, although more research is needed to fully understand its efficacy and mechanisms of action .

The synthesis of 4-nitrosomethylaminopyridine can be achieved through several methods:

  • N-nitrosation of methylaminopyridine: This method involves treating methylaminopyridine with nitrous acid or related nitrosating agents under controlled conditions.
  • Electrophilic aromatic substitution: The introduction of the nitroso group onto the pyridine ring can be accomplished through electrophilic substitution reactions using nitrous acid or other nitrosating reagents .

4-Nitrosomethylaminopyridine has several applications:

  • Research in cancer biology: Due to its carcinogenic properties, it serves as a model compound for studying the mechanisms of nitrosamine-induced carcinogenesis.
  • Chemical synthesis: It is utilized as an intermediate in the synthesis of other nitrogen-containing compounds and pharmaceuticals .

Studies on 4-nitrosomethylaminopyridine reveal interactions with various biological molecules:

  • DNA interactions: Research indicates that this compound can form adducts with DNA, leading to mutations and potentially initiating cancerous processes .
  • Reactivity with nucleophiles: It reacts readily with nucleophiles, which can lead to the formation of various derivatives that may possess different biological activities .

Several compounds share structural similarities with 4-nitrosomethylaminopyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-NitrosomethylaminopyridineNitroso derivativeDifferent position of nitroso group
3-NitrosomethylaminopyridineNitroso derivativeAltered reactivity due to position
N-NitrosodimethylamineN-nitrosamineKnown for high carcinogenicity
N-Nitroso-N-methylureaN-nitrosoureaUsed in studies related to mutagenesis

4-Nitrosomethylaminopyridine is unique due to its specific pyridine structure combined with the nitroso group, influencing its reactivity and biological properties differently compared to other similar compounds. Its distinct position on the pyridine ring allows for unique interaction patterns and reactivity profiles not observed in other nitroso derivatives.

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

16219-99-1

Wikipedia

4-Nitrosomethylaminopyridine

Dates

Modify: 2024-04-14

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